A Technical Guide to the Structure and Synthesis of N²-Benzoyl-L-ornithine
A Technical Guide to the Structure and Synthesis of N²-Benzoyl-L-ornithine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of N²-Benzoyl-L-ornithine, an amino acid derivative of interest in biochemical research and pharmaceutical development. The guide covers its chemical structure, physicochemical properties, and a detailed protocol for its selective synthesis.
Chemical Structure and Properties
N²-Benzoyl-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine. It is characterized by the attachment of a benzoyl group to the alpha-amino (N²) nitrogen atom of the L-ornithine backbone. The L-configuration denotes the specific stereochemistry at the alpha-carbon. This modification is significant in peptide synthesis, as the benzoyl group can enhance the stability and solubility of resulting peptides.[1]
The core structure consists of a five-carbon chain with a carboxylic acid group at one end (C1), an amino group at the second carbon (C2 or α-carbon), and another amino group at the fifth carbon (C5 or δ-carbon). The benzoyl moiety is attached to the N² amino group, leaving the N⁵ amino group free.
Quantitative data for N²-Benzoyl-L-ornithine is not extensively available in public repositories. The following table summarizes its calculated molecular properties and includes data for the closely related compound N²,N⁵-Dibenzoyl-L-ornithine for comparative context.
| Property | Value (N²-Benzoyl-L-ornithine) | Value (N²,N⁵-Dibenzoyl-L-ornithine)[2] | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₉H₂₀N₂O₄ | Calculated |
| Molecular Weight | 236.27 g/mol | 340.4 g/mol | Calculated |
| Monoisotopic Mass | 236.11609 Da | 340.14231 Da | Calculated |
| XLogP3 | Data not available | 2.5 | Computed by PubChem[2] |
| Hydrogen Bond Donors | 3 | 3 | Calculated |
| Hydrogen Bond Acceptors | 3 | 4 | Calculated |
| Rotatable Bond Count | 5 | 8 | Calculated |
| Melting Point | Data not publicly available | Not Available | - |
| Solubility | Data not publicly available | Not Available | - |
| pKa | Data not publicly available | Not Available | - |
The following diagram illustrates the two-dimensional chemical structure of N²-Benzoyl-L-ornithine, highlighting its key functional groups.
Caption: 2D structure of N²-Benzoyl-L-ornithine.
Experimental Protocols: Selective Synthesis
The synthesis of N²-Benzoyl-L-ornithine requires a regioselective approach due to the presence of two primary amino groups (N² and N⁵). The N²-amino group is generally more reactive, but to ensure exclusive benzoylation at this position, a protection-acylation-deprotection strategy is employed. The N⁵-amino group is first protected, followed by benzoylation of the free N²-amino group, and concluding with the removal of the protecting group.
This protocol describes the protection of the N⁵-amino group of L-ornithine using a tert-butoxycarbonyl (Boc) group.
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Materials: L-ornithine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.
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Procedure:
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Dissolve L-ornithine hydrochloride in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.
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Separately, dissolve Di-tert-butyl dicarbonate in dioxane.
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Add the (Boc)₂O solution dropwise to the stirred L-ornithine solution over a period of 1 hour, maintaining the temperature at 0 °C.
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During the addition, monitor the pH and maintain it between 9.0 and 10.0 by the periodic addition of 1M NaOH.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
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Acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution, which will precipitate the N⁵-Boc-L-ornithine product.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N⁵-protected intermediate.
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This protocol details the acylation of the N²-amino group using benzoyl chloride under Schotten-Baumann conditions.
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Materials: N⁵-Boc-L-ornithine, Benzoyl chloride, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
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Procedure:
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Suspend N⁵-Boc-L-ornithine in a mixture of DCM and a saturated aqueous NaHCO₃ solution.
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Cool the vigorously stirred suspension to 0 °C.
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Add benzoyl chloride dropwise to the suspension.
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Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
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Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
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Combine the organic extracts and wash them sequentially with 1M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N²-Benzoyl-N⁵-Boc-L-ornithine.
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Purify the product via column chromatography on silica gel if necessary.
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This final stage removes the Boc protecting group to yield the target compound.
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Materials: N²-Benzoyl-N⁵-Boc-L-ornithine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
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Procedure:
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Dissolve the purified N²-Benzoyl-N⁵-Boc-L-ornithine in DCM.
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Add an excess of Trifluoroacetic acid (typically a 1:1 v/v mixture with DCM) to the solution at room temperature.
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Stir the reaction mixture for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
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The resulting residue may be triturated with diethyl ether to precipitate the product as a TFA salt.
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The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to neutral with a suitable base, followed by purification or lyophilization.
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Visualization of Synthetic Workflow
The following diagram provides a high-level overview of the logical workflow for the selective synthesis of N²-Benzoyl-L-ornithine.
Caption: Workflow for the selective synthesis of N²-Benzoyl-L-ornithine.
Conclusion and Applications
N²-Benzoyl-L-ornithine is a valuable building block in synthetic chemistry. Its primary application is in peptide synthesis, where its incorporation can influence the pharmacological properties of the final molecule.[1] The synthetic route described herein, based on a standard protection-acylation-deprotection strategy, provides a reliable method for its preparation, enabling further research into its utility in drug discovery and development.
